ZCL278 was developed as part of a series of compounds aimed at understanding and manipulating Cdc42 signaling pathways. It is identified by its Chemical Abstracts Service number 587841-73-4 and is noted for its distinct selectivity compared to other Cdc42 inhibitors like ML141. ZCL278 has been shown to inhibit Cdc42-mediated processes effectively, particularly in cancer cell lines such as human metastatic prostate cancer PC-3 cells .
The synthesis of ZCL278 involves several key steps that are critical for obtaining the desired compound in sufficient purity and yield. While specific synthetic routes may vary, the general approach includes:
Technical parameters such as reaction temperature, time, and solvent choice are optimized to maximize yield and minimize by-products.
The molecular structure of ZCL278 can be characterized using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. The compound exhibits a specific three-dimensional conformation that is essential for its interaction with Cdc42. Key structural features include:
Quantitative analyses may include determining bond lengths and angles, which provide insights into the stability and reactivity of the molecule.
ZCL278 participates in several chemical reactions primarily related to its interaction with Cdc42:
These reactions are critical for understanding how ZCL278 modulates cellular processes.
The mechanism of action for ZCL278 involves several steps:
This dual functionality makes ZCL278 a unique compound for studying Rho family GTPases.
ZCL278 possesses several notable physical and chemical properties:
These properties are essential for designing experiments and applications involving ZCL278.
ZCL278 has several scientific applications:
The Rho family GTPase Cdc42 stands as a fundamental regulator of diverse cellular processes, with its dysregulation implicated in pathologies ranging from cancer to neurodegenerative disorders. The development of specific inhibitors targeting this GTPase has been challenging due to the high structural conservation among Rho family members. ZCL278 emerged as a significant breakthrough in this landscape, offering researchers unprecedented selectivity in probing Cdc42-dependent pathways. This pyrimidinylthiourea compound represents a novel class of small-molecule modulators that specifically disrupt Cdc42-intersectin interactions, distinguishing it from earlier multi-targeted inhibitors. Since its identification, ZCL278 has become an indispensable chemical probe for dissecting Cdc42's functional contributions to cellular physiology and disease pathogenesis, enabling mechanistic studies that were previously unfeasible with genetic approaches alone [1] [8].
Cdc42 (Cell Division Control protein 42) functions as a molecular switch within the Rho GTPase subfamily, cycling between active GTP-bound and inactive GDP-bound states under precise regulatory control by guanine nucleotide exchange factors (GEFs), GTPase-activating proteins (GAPs), and guanine nucleotide dissociation inhibitors (GDIs). This evolutionarily conserved GTPase serves as a critical node in signal transduction networks, integrating extracellular cues with cytoskeletal reorganization, cell polarity establishment, and directional migration. The structural architecture of Cdc42 includes highly conserved switch I and II regions that undergo conformational changes during GTP/GDP cycling, enabling specific interactions with downstream effectors when in the active state [9].
Table 1: Fundamental Cellular Functions Regulated by Cdc42
Cellular Process | Molecular Mechanism | Biological Significance |
---|---|---|
Actin Cytoskeleton Organization | Activation of WASP/N-WASP and formins (e.g., Bni1) | Filopodia formation, microspike assembly, Golgi organization |
Cell Polarity Establishment | Interaction with PAR complex (Par6/Par3/aPKC) | Apical-basal polarity, asymmetric cell division, neuronal polarity |
Vesicular Trafficking | Regulation of endocytosis/exocytosis via intersectin | Receptor internalization, membrane receptor recycling |
Transcriptional Activation | PAK-mediated MAPK pathway activation | Cell cycle progression, proliferation signals |
Cell-Cell Adhesion | IQGAP1-mediated modulation of cadherin-catenin complexes | Epithelial barrier integrity, collective cell migration |
The pathological significance of Cdc42 dysregulation spans multiple disease states. In oncology, Cdc42 overexpression correlates with tumor progression and poor prognosis in testicular, lung, and breast cancers, where it drives metastatic behavior through enhanced cancer cell motility and invasion. Beyond oncology, CDC42 mutations cause developmental syndromes such as Takenouchi-Kosaki syndrome (characterized by macrothrombocytopenia, developmental delay, and dysmorphism) and NOCARH syndrome (Neonatal-Onset Cytopenia with dyshematopoiesis, Auto-inflammation, Rash, and Hemophagocytic lymphohistiocytosis). These syndromes demonstrate how specific mutations (e.g., Tyr64Cys and Arg186Cys) yield distinct pathogenic manifestations through divergent molecular mechanisms. In Arg186Cys variants, aberrant palmitoylation causes mislocalization to the Golgi complex, resulting in immune dysregulation and autoinflammation [3] [6].
Table 2: Disease Associations of Cdc42 Dysregulation
Disease Category | Specific Conditions | Molecular Mechanisms |
---|---|---|
Developmental Disorders | Takenouchi-Kosaki syndrome, NOCARH syndrome | Germline missense mutations (e.g., Tyr64Cys, Arg186Cys) causing protein mislocalization and signaling dysregulation |
Malignancies | Breast, prostate, lung cancers, melanoma | Overexpression amplifying actin-based motility, invasion pathways, and proliferative signaling |
Autoimmune/Inflammatory Disorders | HLH/Macrophage Activation Syndrome | Constitutive activation leading to cytokine storm and defective cytotoxicity |
Age-Related Pathologies | Neurodegeneration, osteoporosis | Senescence-associated secretory phenotype (SASP), impaired stem cell function |
Renal Disease | Chronic kidney disease | Inflammation and fibrosis potentiation |
The geroscience perspective reveals Cdc42 as a contributor to aging phenotypes and age-related diseases. Elevated Cdc42 activity in hematopoietic stem cells correlates with aging-associated decline in regenerative capacity and myeloid skewing. Similarly, in neuronal tissues, Cdc42 dysregulation contributes to neurodegenerative processes through impaired vesicular trafficking and cytoskeletal dysfunction. These diverse pathological roles underscore the therapeutic potential of targeted Cdc42 inhibition [6].
The quest for selective Cdc42 inhibitors initially faced substantial challenges due to the high structural conservation within the Rho GTPase family and the shallow, hydrophilic nature of GTP-binding pockets. Early inhibitors such as Clostridium difficile toxin B acted through enzymatic modification, mono-glucosylating Cdc42 at Thr35 within the switch I region. While effective at blocking Cdc42 membrane association and activation, toxin B simultaneously modified RhoA, Rac1, and other GTPases, resulting in off-target effects that complicated biological interpretation. This broad activity spectrum caused profound cytotoxicity that limited its utility as a targeted molecular probe [7].
Secramine represented a mechanistically distinct approach, stabilizing the Cdc42-RhoGDI1 complex to prevent GTPase activation. While offering improved specificity compared to toxin B, secramine indirectly affected Rac and Rho signaling by sequestering RhoGDIs, which regulate multiple GTPases. This cross-inhibition remained a significant limitation for pathway-specific studies. Additionally, secramine exhibited poor solubility and cellular permeability, restricting its application in complex physiological models [7].
The emergence of high-throughput screening (HTS) technologies enabled systematic discovery of novel Cdc42 inhibitors. A landmark study screened 78,500 compounds using a homogeneous time-resolved fluorescence (HTRF) assay designed to detect inhibitors of the IQGAP1-Cdc42 interaction. This approach identified several promising candidates including NCGC00131308, NCGC00098561, and MLS000332963 that disrupted Cdc42-effector binding. Biochemical characterization revealed that two of these compounds bound directly to Cdc42 in the vicinity of the GTP-binding pocket. These compounds demonstrated enhanced selectivity compared to earlier inhibitors but still required optimization for potency and drug-like properties [4].
Another HTS campaign interrogated 200,000 compounds from the Molecular Libraries Small Molecule Repository, identifying CID2950007 as a novel allosteric inhibitor that selectively blocked nucleotide binding to Cdc42 without affecting RhoA or Rac1. Structure-activity relationship studies yielded CID44216842, an analog with improved pharmacological properties. These compounds represented significant advances in target specificity but exhibited relatively weak inhibitory activity in cellular assays, reflecting challenges in achieving effective intracellular target engagement [7].
Table 3: Evolution of Cdc42-Targeted Inhibitors
Inhibitor Class | Representative Compounds | Mechanism of Action | Key Limitations |
---|---|---|---|
Bacterial Toxins | C. difficile toxin B | Glucosylation of Thr35 in switch I region | Broad specificity for Rho family GTPases; high cytotoxicity |
Natural Alkaloids | Secramine A | Stabilization of Cdc42-GDI complex | Indirect effects on Rac/Rho; poor solubility and bioavailability |
HTS-Derived Inhibitors | CID2950007, CID44216842 | Allosteric inhibition of nucleotide binding | Moderate cellular potency; limited characterization in disease models |
GEF-Interaction Inhibitors | ZCL278 | Selective blockade of Cdc42-intersectin interface | Moderate binding affinity (Kd ~11.4 µM); pharmacokinetic limitations |
ZCL278 (chemical name: 4-((5-(4-chloro-3-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)phthalazin-1(2H)-one) emerged as a pioneering compound specifically designed to disrupt the protein-protein interaction between Cdc42 and its guanine nucleotide exchange factor intersectin without affecting nucleotide binding. This pyrimidinylthiourea derivative binds Cdc42 with a dissociation constant (Kd) of 11.4 μM as determined by surface plasmon resonance (SPR) and fluorescence titration experiments. The binding epitope involves a hydrophobic pocket adjacent to the GTP-binding site, with particular importance of residues within the intersectin recognition domain. This precise molecular interaction enables ZCL278 to function as a potent allosteric modulator that specifically disrupts GEF-mediated activation without affecting intrinsic GTPase activity [1] [8].
The selectivity profile of ZCL278 represents its most significant advantage over previous inhibitors. Comprehensive profiling revealed minimal activity against the closely related GTPases RhoA and Rac1 even at concentrations exceeding 100 μM. This selectivity stems from ZCL278's unique mechanism: rather than targeting the conserved GTP-binding domain, it specifically disrupts the protein interface between Cdc42 and intersectin. Molecular docking studies indicate that ZCL278 binds within a hydrophobic cleft formed by residues from both switch I and II regions, sterically hindering GEF access while permitting normal conformational changes during GTP hydrolysis [1] [10].
In cellular systems, ZCL278 demonstrates potent functional effects consistent with selective Cdc42 inhibition. In Swiss 3T3 fibroblasts, ZCL278 (50 μM) abolishes serum-stimulated microspike/filopodia formation and disrupts GM130-docked Golgi structures—two hallmark Cdc42-dependent processes—without affecting Rac1-mediated lamellipodia formation or RhoA-dependent stress fibers. The compound effectively penetrates diverse cell types including neurons and cancer cells, where it inhibits Cdc42-mediated neurite branching in cortical neurons and suppresses actin-based motility in metastatic prostate cancer PC-3 cells. Importantly, these effects occur without cytotoxicity at concentrations below 200 μM, enabling sustained pathway interrogation [5] [8].
Beyond cytoskeletal effects, ZCL278 modulates disease-relevant processes in experimental models. In adenine-induced chronic kidney disease (CKD) mice, ZCL278 administration significantly ameliorated pathological alterations including vacuolization of renal tubular epithelial cells, granular degeneration, luminal dilation, and cylindruria. The compound attenuated plasma creatinine and urea elevation while suppressing renal inflammation and fibrosis, suggesting therapeutic potential for Cdc42-driven pathologies. Furthermore, ZCL278 reduced Junin virus (JUNV) RNA load in the spleen by over 33-fold, with complete viral clearance in 62.5% of treated animals, establishing proof-of-concept for targeting Cdc42-dependent viral entry mechanisms [2] [5].
Pharmacokinetic profiling in rats revealed distinct absorption and distribution patterns: absolute oral bioavailability reached 10.99% in males and 17.34% in females, with rapid tissue distribution particularly evident in kidney and heart. This distribution profile correlates with its observed efficacy in renal disease models. However, minimal urinary and fecal excretion presents challenges for systemic clearance that warrant further optimization in future analogs [2].
Table 4: Biochemical and Cellular Profile of ZCL278
Characteristic | Parameter | Significance |
---|---|---|
Target Affinity | Kd = 11.4 µM (SPR) | Moderate binding affinity allows reversible inhibition |
Cellular Penetration | Effective in multiple cell types (fibroblasts, neurons, cancer cells) | Enables investigation in diverse biological contexts |
Cytoskeletal Effects | Abolishes filopodia formation; disrupts Golgi organization | Validates on-target inhibition of Cdc42-dependent processes |
Neuronal Effects | Inhibits neurite branching (50 µM) | Demonstrates utility in neuronal development studies |
Antiviral Activity | IC50 ~14 µM against Junin virus | Reveals role in viral entry mechanisms |
Renal Protection | Ameliorates adenine-induced CKD pathology | Shows therapeutic potential for inflammation/fibrosis |
Pharmacokinetics | Oral bioavailability: 10.99% (M), 17.34% (F); preferential kidney distribution | Explains efficacy in kidney disease but suggests need for optimization |
Recent advances in inhibitor design have built upon the ZCL278 scaffold to develop compounds with improved properties. Structure-based optimization has yielded analogs with enhanced potency and drug-like characteristics, while maintaining the crucial selectivity for Cdc42 over other Rho GTPases. These next-generation inhibitors represent promising tools for both mechanistic studies and therapeutic development targeting Cdc42-driven pathologies [4] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7